2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a pyridazine ring, a methoxyphenyl group, a phenylpiperazine moiety, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions .
Mode of Action
2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone interacts with AChE and BChE by inhibiting their activity . This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE and BChE by 2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone affects the cholinergic pathway . This pathway is responsible for the transmission of signals in the nervous system. By inhibiting the hydrolysis of acetylcholine, the compound enhances the signal transmission, which can help alleviate symptoms of diseases like Alzheimer’s, characterized by a decrease in cholinergic transmission .
Result of Action
The molecular and cellular effects of 2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone’s action primarily involve an increase in acetylcholine levels . This increase enhances cholinergic transmission, which can improve cognitive functions in individuals with conditions like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyridazine ring can be constructed through cyclization reactions.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions to attach the methoxyphenyl group to the pyridazine ring.
Thioether Formation: The thioether linkage can be introduced by reacting a thiol with an appropriate electrophile.
Attachment of the Phenylpiperazine Moiety: This step might involve nucleophilic substitution or coupling reactions to attach the phenylpiperazine group to the ethanone backbone.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: The aromatic rings and the piperazine moiety may undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and strong bases (NaOH, KOH) are often employed.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound may be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive agents.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals, particularly those targeting central nervous system disorders, cancer, or infectious diseases.
Industry
Industrial applications could involve the use of the compound in the development of new materials, such as polymers or coatings, or as intermediates in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperazin-1-yl)ethanone
- 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-ethylpiperazin-1-yl)ethanone
Uniqueness
The uniqueness of 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-29-21-10-6-5-9-19(21)20-11-12-22(25-24-20)30-17-23(28)27-15-13-26(14-16-27)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNZTRRCYPZEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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